molecular formula C17H17N5O B11473280 5-amino-3-(benzylamino)-N-phenyl-1H-pyrazole-4-carboxamide

5-amino-3-(benzylamino)-N-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B11473280
M. Wt: 307.35 g/mol
InChI Key: RJUXZGRLYYJWFJ-UHFFFAOYSA-N
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Description

5-amino-3-(benzylamino)-N-phenyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-(benzylamino)-N-phenyl-1H-pyrazole-4-carboxamide typically involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with benzylamine and aniline derivatives. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-amino-3-(benzylamino)-N-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

5-amino-3-(benzylamino)-N-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-amino-3-(benzylamino)-N-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities. The pathways involved in these effects often include the modulation of signaling cascades and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-3-(benzylamino)-N-phenyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its benzylamino and phenyl groups contribute to its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C17H17N5O

Molecular Weight

307.35 g/mol

IUPAC Name

5-amino-3-(benzylamino)-N-phenyl-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C17H17N5O/c18-15-14(17(23)20-13-9-5-2-6-10-13)16(22-21-15)19-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,20,23)(H4,18,19,21,22)

InChI Key

RJUXZGRLYYJWFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NNC(=C2C(=O)NC3=CC=CC=C3)N

Origin of Product

United States

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